N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERFWXGLPXXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then coupled with a pyrrole derivativeThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Compound D40 (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide
- Structural Differences :
- The pyrimidine core in D40 is substituted with a pyrazole-styryl-carbamoyl group, contrasting with the pyrrole and naphthamide substituents in the target compound.
- D40 includes an indoline-carboxamide side chain, which may enhance solubility compared to the naphthamide group in the target molecule .
- Functional Implications :
- The styryl group in D40 could confer π-π stacking interactions in target binding, whereas the pyrrole in the target compound might favor hydrogen bonding or hydrophobic interactions.
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS 941897-13-8)
- Structural Differences: This compound features a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound has a simpler pyrimidine scaffold. The ethylthio and isobutylamino substituents in this analogue contrast with the pyrrole group in the target molecule .
Functional Group Replacements
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide (CAS 1428374-55-3)
- Key Differences :
- Functional Impact: Sulfonamide groups are known for their electronegativity and hydrogen-bonding capacity, which may alter target selectivity compared to the naphthamide’s hydrophobic profile.
Research Implications and Limitations
The structural diversity among these compounds highlights the importance of substituent selection in drug design. For example:
Limitations :
- Absence of biological data (e.g., IC50, binding affinity) for the target compound restricts direct pharmacological comparisons.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrimidine ring, a pyrrole moiety, and an naphthamide structure, which may contribute to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Structural Features
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Contains nitrogen atoms, enhancing interaction with biological targets. |
| Pyrrole Moiety | Known for its role in biological activities, particularly in anticancer properties. |
| Naphthamide Backbone | Provides structural stability and may enhance binding affinity to target proteins. |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising therapeutic potentials:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit significant anticancer effects by inhibiting key kinases involved in cell proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's structural components indicate potential anti-inflammatory properties. Similar compounds have been shown to inhibit nitric oxide production and modulate inflammatory pathways by affecting cytokine release .
- Enzyme Inhibition : The presence of the pyrimidine and pyrrole rings suggests that this compound may interact with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), critical players in inflammatory responses .
Case Study 1: Anticancer Mechanism
In a study focusing on similar pyrrole-based compounds, it was observed that they inhibited the proliferation of various cancer cell lines by targeting specific kinases. The mechanism involved the disruption of signaling pathways essential for tumor growth, leading to increased apoptosis rates.
Case Study 2: Anti-inflammatory Properties
Research on related compounds demonstrated their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition was linked to the suppression of iNOS and COX-2 expression, highlighting the potential of this compound in managing inflammatory diseases .
Summary Table of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature Control : Pyrimidine functionalization requires precise thermal conditions (e.g., 60–80°C for 12–24 hours) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while methanol/water mixtures aid in crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) is essential for isolating the final product .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., pyrrole protons at δ 6.2–6.8 ppm; naphthamide carbonyl at δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H] ~428.18) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
